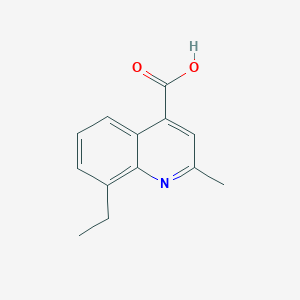

8-Ethyl-2-methylquinoline-4-carboxylic acid

Description

BenchChem offers high-quality 8-Ethyl-2-methylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Ethyl-2-methylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-ethyl-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-9-5-4-6-10-11(13(15)16)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKCJGCFXQNMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364160 | |

| Record name | 8-ethyl-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-72-4 | |

| Record name | 8-ethyl-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Ethyl-2-methylquinoline-4-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Ethyl-2-methylquinoline-4-carboxylic acid, with the CAS Number 288151-72-4, is a polysubstituted quinoline derivative that holds significant interest for the scientific community.[1] Its molecular formula is C₁₃H₁₃NO₂, corresponding to a molecular weight of 215.25 g/mol .[1][2] The quinoline core is a well-established pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 8-Ethyl-2-methylquinoline-4-carboxylic acid, offering valuable insights for researchers in organic synthesis and drug discovery.

The unique substitution pattern of this molecule, featuring an ethyl group at the 8-position and a methyl group at the 2-position, influences its electronic properties, solubility, and biological interactions.[1] The ethyl group, in particular, enhances the lipophilicity of the compound, a critical factor in its pharmacokinetic profile and ability to penetrate biological membranes.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 8-Ethyl-2-methylquinoline-4-carboxylic acid is essential for its application in research and development. While experimental data for this specific molecule is not extensively documented, we can infer its likely properties based on its structure and data from closely related compounds.

| Property | Value | Source/Rationale |

| IUPAC Name | 8-ethyl-2-methylquinoline-4-carboxylic acid | [1] |

| CAS Number | 288151-72-4 | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Based on related quinoline carboxylic acids.[4] |

| Melting Point | Not available (likely >200 °C) | Inferred from related structures like 2-methylquinoline-4-carboxylic acid (m.p. 246 °C dec.).[4] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF, with limited solubility in water. | The ethyl and methyl groups increase lipophilicity. |

| pKa | Not available | The carboxylic acid group will be acidic, while the quinoline nitrogen will be weakly basic. |

| logP | Not available | The ethyl group is expected to contribute to a higher logP value compared to unsubstituted analogs. |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 8-Ethyl-2-methylquinoline-4-carboxylic acid. While a specific spectrum for this compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons on the quinoline ring (likely in the range of 7.0-9.0 ppm).- A singlet for the methyl group at the 2-position (around 2.5 ppm).- A quartet and a triplet for the ethyl group at the 8-position.- A broad singlet for the carboxylic acid proton (typically >10 ppm). |

| ¹³C NMR | - Resonances for the 13 carbon atoms, including those of the quinoline core, the carboxylic acid, and the ethyl and methyl substituents. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).- A C=O stretch from the carboxylic acid (around 1700 cm⁻¹).- C=C and C=N stretching vibrations from the quinoline ring (1500-1600 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to its molecular weight (215.25). |

Synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid

The synthesis of quinoline-4-carboxylic acids is most commonly achieved through well-established named reactions, primarily the Doebner-von Miller reaction and the Pfitzinger reaction.

Doebner-von Miller Reaction

This reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (or its precursor), and pyruvic acid. For the synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid, the likely starting materials would be 2-ethylaniline, pyruvic acid, and acetaldehyde (which can be generated in situ).

Proposed Synthetic Protocol (Doebner-von Miller Reaction):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethylaniline in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add pyruvic acid followed by the dropwise addition of acetaldehyde. An acid catalyst, such as hydrochloric acid or sulfuric acid, is typically required.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5] To synthesize the target molecule via this method, a substituted isatin would be required.

Reaction Workflow: Doebner-von Miller Synthesis

Caption: Proposed workflow for the synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid via the Doebner-von Miller reaction.

Chemical Reactivity and Derivatization

The chemical reactivity of 8-Ethyl-2-methylquinoline-4-carboxylic acid is dictated by its constituent functional groups: the quinoline ring and the carboxylic acid.

Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄). This is a common derivatization to modify the compound's solubility and pharmacokinetic properties.[6]

-

Amide Coupling: Amide derivatives can be synthesized by reacting the carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7] This reaction is fundamental in medicinal chemistry for the synthesis of bioactive amides.

Reactions of the Quinoline Ring

-

Oxidation: The quinoline nitrogen can be oxidized to an N-oxide using reagents like potassium permanganate or chromium trioxide.[1]

-

Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.[1]

-

Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, although the carboxylic acid group is deactivating.

Reactivity Profile

Caption: Key chemical transformations of 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Potential Applications

8-Ethyl-2-methylquinoline-4-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules with potential applications in various fields.

Pharmaceutical Research

The quinoline scaffold is a cornerstone in drug discovery. Derivatives of quinoline-4-carboxylic acid have been investigated for a range of therapeutic activities:

-

Antibacterial Agents: The quinoline core is present in many antibacterial drugs. While specific data for the title compound is lacking, related quinoline derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.[8][9] The mechanism of action often involves the intercalation of the quinoline ring with bacterial DNA, inhibiting replication.[1]

-

Anticancer Agents: Certain quinoline derivatives exhibit antitumor properties, potentially through DNA intercalation or the inhibition of key enzymes involved in cancer cell proliferation.[6]

-

Other Therapeutic Areas: The versatility of the quinoline scaffold has led to its exploration in the development of antiviral, antimalarial, and anti-inflammatory agents.[10]

Materials Science

The fluorescent properties of some quinoline derivatives make them suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The specific substitution pattern on the quinoline ring can be tuned to achieve desired emission colors and efficiencies.

Safety and Handling

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[11]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

8-Ethyl-2-methylquinoline-4-carboxylic acid is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and functional materials. Its unique substitution pattern offers opportunities for fine-tuning its physicochemical and biological properties. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its predicted properties, synthesis, reactivity, and potential applications based on the established chemistry of quinoline derivatives. Further research into this compound is warranted to fully explore its potential in various scientific disciplines.

References

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. [Link]

-

(PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. [Link]

-

8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | C18H15NO2 - PubChem. [Link]

-

Ácido 2-metil-quinolina-4-carboxílico - Chem-Impex. [Link]

-

8-Ethyl-2-methylquinoline-3-carboxylic acid - Amerigo Scientific. [Link]

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]

-

2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 - PubChem. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. [Link]

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. [Link]

-

1 H NMR of 2-methylquinoline-4-carboxylic acid. - ResearchGate. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

-

Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC - NIH. [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. [Link]

-

8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 - PubChem. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - ResearchGate. [Link]

-

esterification - alcohols and carboxylic acids - Chemguide. [Link]

-

Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

-

Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus - PubMed. [Link]

Sources

- 1. 8-Ethyl-2-methylquinoline-4-carboxylic acid | 288151-72-4 | Benchchem [benchchem.com]

- 2. 8-Ethyl-2-methylquinoline-3-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Ethyl-2-methylquinoline-4-carboxylic acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Ethyl-2-methylquinoline-4-carboxylic acid, a substituted quinoline derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its distinct molecular architecture, featuring an ethyl group at the 8-position and a methyl group at the 2-position of the quinoline core, imparts unique physicochemical properties that are being leveraged for the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of 8-Ethyl-2-methylquinoline-4-carboxylic acid, offering a valuable resource for researchers in the field.

Introduction: The Quinoline Scaffold in Scientific Research

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a ubiquitous motif in a vast array of natural products and synthetic compounds.[1] This structural framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Consequently, quinoline derivatives have been extensively investigated and developed as therapeutic agents with a broad spectrum of activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[1] The versatility of the quinoline core allows for functionalization at various positions, enabling the fine-tuning of its biological and physical properties. 8-Ethyl-2-methylquinoline-4-carboxylic acid (EMQCA) is one such derivative, with its specific substitution pattern influencing its electronic properties, solubility, and biological interactions.[2]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 8-Ethyl-2-methylquinoline-4-carboxylic acid are summarized in the table below, providing a foundational understanding of its chemical identity.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₃NO₂ | [2] |

| Molecular Weight | 215.25 g/mol | [2] |

| CAS Number | 288151-72-4 | [2] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents like DMSO |

The molecular structure of 8-Ethyl-2-methylquinoline-4-carboxylic acid is characterized by the quinoline core with three key substituents: a carboxylic acid group at the 4-position, a methyl group at the 2-position, and an ethyl group at the 8-position. The carboxylic acid group is a key functional group that can participate in hydrogen bonding and salt formation, influencing the molecule's solubility and its ability to interact with biological targets. The methyl and ethyl groups are alkyl substituents that contribute to the molecule's lipophilicity and can influence its binding affinity and metabolic stability.

Caption: Molecular structure of 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Synthesis and Characterization

The synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid can be approached through established methods for quinoline synthesis, with the Doebner-von Miller and Pfitzinger reactions being the most prominent.[1] A specific synthetic route has been outlined in patent literature, involving a multi-step process.

Synthetic Pathway

A potential synthetic route to obtain 8-Ethyl-2-methylquinoline-4-carboxylic acid is a two-step process starting from 8-Bromo-2-methylquinoline-4-carboxylic acid ethyl ester.[3]

Step 1: Ethylation of 8-Bromo-2-methylquinoline-4-carboxylic acid ethyl ester

The first step involves a palladium-catalyzed cross-coupling reaction to introduce the ethyl group at the 8-position.[3]

Caption: Synthesis of the ethyl ester intermediate.[3]

Experimental Protocol:

-

Combine 8-Bromo-2-methylquinoline-4-carboxylic acid ethyl ester (0.5g), lithium chloride (0.216g), tetraethyltin (0.435g), and bis(triphenylphosphine)palladium(II) chloride (0.05g) in dimethylformamide (20ml).[3]

-

Heat the reaction mixture at 100°C for 24 hours.[3]

-

Remove the solvent under reduced pressure.[3]

-

Purify the residue to obtain 8-Ethyl-2-methylquinoline-4-carboxylic acid ethyl ester.

Step 2: Hydrolysis to 8-Ethyl-2-methylquinoline-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Caption: Hydrolysis to the final product.

Spectroscopic Characterization

¹H NMR Spectroscopy: A patent for a related compound provides some expected proton NMR chemical shifts. The aromatic protons on the quinoline ring are expected to appear in the downfield region (δ 7.0-9.0 ppm). The methyl and ethyl protons will be in the upfield region. A characteristic singlet for the carboxylic acid proton is also anticipated at a very downfield position.[3]

¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the carboxylic acid carbonyl carbon, the aromatic carbons of the quinoline ring, and the aliphatic carbons of the methyl and ethyl groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A sharp and strong C=O stretching vibration for the carbonyl group should appear around 1700 cm⁻¹.[2]

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (215.25 g/mol ).

Potential Applications

The unique structural features of 8-Ethyl-2-methylquinoline-4-carboxylic acid make it a valuable building block and a compound of interest in several scientific domains.

Pharmaceutical Research and Drug Development

The quinoline scaffold is a cornerstone in drug discovery. Derivatives of quinoline-4-carboxylic acid have demonstrated a wide range of biological activities.

-

Antibacterial and Antitubercular Activity: Research on analogs of 8-Ethyl-2-methylquinoline-4-carboxylic acid has shown promising inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis.[2] The mechanism of action is believed to involve the intercalation of the quinoline ring with bacterial DNA, thereby inhibiting replication.[2]

-

Enzyme Inhibition: The molecule and its derivatives can act as inhibitors for various enzymes involved in microbial metabolism.[2]

-

Anticancer Potential: The ability of the quinoline moiety to intercalate with DNA suggests potential applications as an anticancer agent by inhibiting the replication of cancer cells.[2]

Materials Science

The photophysical properties of quinoline derivatives make them attractive candidates for applications in materials science.

-

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are utilized in the production of OLEDs, where their unique electronic properties can enhance the efficiency of these devices.[2]

-

Fluorescent Probes: 8-Ethyl-2-methylquinoline-4-carboxylic acid has been identified as a potential fluorescent probe for use in biochemical assays. Its ability to bind to metal ions can be exploited for the detection of specific biomolecules.[2]

Conclusion and Future Perspectives

8-Ethyl-2-methylquinoline-4-carboxylic acid is a versatile molecule with a promising future in both medicinal chemistry and materials science. Its synthesis, while requiring careful control, is achievable through established synthetic methodologies. The unique substitution pattern on the quinoline core provides a foundation for the development of novel compounds with tailored biological activities and photophysical properties.

Future research should focus on the detailed biological evaluation of this specific compound and its derivatives to fully elucidate their therapeutic potential. Further exploration of its application in organic electronics and as a fluorescent sensor could lead to the development of advanced materials and analytical tools. The continued investigation of this and similar quinoline-4-carboxylic acid derivatives will undoubtedly contribute to advancements in both human health and technology.

References

-

European Patent Office. (2000). PHENYL UREA AND PHENYL THIOUREA DERIVATIVES AS OREXIN RECEPTOR ANTAGONISTS. EP 1150977 B1. ([Link])

-

Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ([Link])

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ([Link])

Sources

- 1. 288151-72-4・8-Ethyl-2-methylquinoline-4-carboxylic acid・8-Ethyl-2-methylquinoline-4-carboxylic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. 8-Ethyl-2-methylquinoline-4-carboxylic acid | 288151-72-4 | Benchchem [benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 8-Ethyl-2-methylquinoline-4-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of established synthetic methodologies, including the Doebner, Pfitzinger, and Combes reactions. Each pathway is critically evaluated, elucidating the underlying chemical principles and providing detailed, field-proven experimental protocols. The guide emphasizes practical considerations for reaction setup, work-up, purification, and characterization, ensuring a reproducible and efficient synthesis.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are ubiquitous in natural products and synthetic pharmaceuticals.[1] The quinoline-4-carboxylic acid moiety, in particular, serves as a critical pharmacophore in a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern on the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological targets. 8-Ethyl-2-methylquinoline-4-carboxylic acid represents a valuable scaffold for further chemical elaboration and drug discovery efforts. This guide will explore the most reliable and efficient methods for its synthesis.

Comparative Analysis of Synthetic Strategies

The synthesis of the quinoline core can be achieved through several named reactions. For the specific target molecule, 8-Ethyl-2-methylquinoline-4-carboxylic acid, the most pertinent approaches are the Doebner reaction, the Pfitzinger synthesis, and the Combes synthesis. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of reaction, and tolerance to specific reaction conditions.

| Synthetic Pathway | Key Starting Materials | Advantages | Limitations |

| Doebner Reaction | 2-Ethylaniline, Acetaldehyde, Pyruvic acid | One-pot reaction, readily available starting materials. | Potential for side reactions and lower yields if not optimized. |

| Pfitzinger Synthesis | 5-Ethylisatin, Acetone | Generally good yields, clean reaction. | Requires the synthesis of the substituted isatin precursor. |

| Combes Synthesis | 2-Ethylaniline, Acetylacetone | Good for producing 2,4-disubstituted quinolines. | Requires strongly acidic conditions for cyclization. |

Detailed Synthetic Pathways and Protocols

This section provides a detailed exploration of the most viable synthetic routes to 8-Ethyl-2-methylquinoline-4-carboxylic acid. Each pathway includes a mechanistic overview, a step-by-step experimental protocol, and a visual representation of the reaction flow.

Pathway 1: The Doebner Reaction

The Doebner reaction is a three-component condensation reaction between an aniline, an α,β-unsaturated carbonyl compound (formed in situ from an aldehyde), and pyruvic acid to yield a quinoline-4-carboxylic acid.[2] For the synthesis of our target molecule, 2-ethylaniline is reacted with acetaldehyde and pyruvic acid.

The reaction proceeds through the initial formation of an α,β-unsaturated aldehyde via an aldol condensation of acetaldehyde. This is followed by a conjugate addition of 2-ethylaniline. The resulting intermediate then undergoes cyclization and subsequent oxidation to yield the aromatic quinoline ring.

Materials:

-

2-Ethylaniline

-

Acetaldehyde

-

Pyruvic acid

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Activated carbon

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-ethylaniline (1.0 eq) in absolute ethanol.

-

Cool the flask in an ice bath and slowly add acetaldehyde (1.1 eq) with continuous stirring.

-

To this mixture, add pyruvic acid (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a saturated sodium hydroxide solution until a precipitate forms.

-

Filter the crude product and wash it with cold water.

-

Recrystallize the crude product from an ethanol-water mixture, using activated carbon to decolorize if necessary.

-

Dry the purified crystals under vacuum to obtain 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Caption: Pfitzinger synthesis workflow for 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Pathway 3: The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone to form a 2,4-disubstituted quinoline. [3][4]In this case, 2-ethylaniline is reacted with acetylacetone.

The reaction proceeds via the formation of a Schiff base intermediate from the condensation of 2-ethylaniline and one of the carbonyl groups of acetylacetone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration to yield the quinoline product.

Materials:

-

2-Ethylaniline

-

Acetylacetone (2,4-pentanedione)

-

Sulfuric acid (concentrated) or Polyphosphoric acid (PPA)

-

Sodium bicarbonate

-

Ethanol

Procedure:

-

Carefully add concentrated sulfuric acid or PPA to a round-bottom flask cooled in an ice bath.

-

Slowly add a pre-mixed solution of 2-ethylaniline (1.0 eq) and acetylacetone (1.1 eq) to the acid with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, slowly heat the reaction mixture to 100-120 °C and maintain this temperature for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the crude product and wash it with water.

-

Recrystallize the product from ethanol to obtain 8-Ethyl-2,4-dimethylquinoline.

-

Note: This reaction directly yields the 2,4-dimethylquinoline. To obtain the 4-carboxylic acid, a subsequent oxidation step of the 4-methyl group would be necessary, which adds complexity to this route.

Caption: Combes synthesis workflow, leading to an intermediate requiring further oxidation.

Purification and Characterization

The purification of the final product, 8-Ethyl-2-methylquinoline-4-carboxylic acid, is crucial for obtaining a high-purity compound suitable for further applications.

Purification

Recrystallization is the most common method for purifying quinoline-4-carboxylic acids. A mixed solvent system, such as ethanol-water or acetic acid-water, is often effective. The crude product is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly to form well-defined crystals. The purity of the recrystallized product should be checked by TLC and melting point determination.

Characterization

The structure and purity of the synthesized 8-Ethyl-2-methylquinoline-4-carboxylic acid should be confirmed using a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, as well as singlets for the 2-methyl group and a quartet and triplet for the 8-ethyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, confirming the presence of the quinoline core and the substituent groups.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong carbonyl (C=O) stretching vibration for the carboxylic acid group, typically in the range of 1700-1725 cm⁻¹, and a broad O-H stretching band. [1]* Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Expected Analytical Data:

-

Molecular Formula: C₁₃H₁₃NO₂

-

Molecular Weight: 215.25 g/mol

-

Appearance: Off-white to pale yellow solid.

Conclusion

This technical guide has outlined three viable synthetic pathways for the preparation of 8-Ethyl-2-methylquinoline-4-carboxylic acid. The Doebner reaction offers a direct, one-pot approach, while the Pfitzinger synthesis provides a reliable, high-yielding alternative, albeit requiring a multi-step precursor synthesis. The Combes synthesis is less direct for obtaining the target carboxylic acid. The choice of the optimal route will depend on the specific needs and resources of the research laboratory. The detailed protocols and characterization guidelines provided herein are intended to facilitate the successful and efficient synthesis of this valuable quinoline derivative for applications in drug discovery and materials science.

References

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH. Available at: [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Available at: [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Available at: [Link]

- Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.

-

Gould–Jacobs reaction. (n.d.). Wikipedia. Available at: [Link]

-

1H NMR of 2-methylquinoline-4-carboxylic acid. (n.d.). ResearchGate. Available at: [Link]

-

Gould-Jacobs Reaction. (n.d.). Cambridge University Press. Available at: [Link]

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. Available at: [Link]

-

Doebner Reaction. (n.d.). Cambridge University Press. Available at: [Link]

-

Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. (n.d.). ResearchGate. Available at: [Link]

-

Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

-

Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). MDPI. Available at: [Link]

-

Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020). ACS Omega. Available at: [Link]

-

Chemistry of Pfitzinger Synthesis. (n.d.). Scribd. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Available at: [Link]

-

Doebner-Miller reaction. (n.d.). chemeurope.com. Available at: [Link]

-

Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (n.d.). International Journal of Science and Research (IJSR). Available at: [Link]

-

Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2025). ResearchGate. Available at: [Link]

-

Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

-

Quinaldic Acid. (n.d.). PubChem. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Available at: [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC - PubMed Central. Available at: [Link]

-

Combes quinoline synthesis. (n.d.). ResearchGate. Available at: [Link]

Sources

The Doebner Reaction: A Comprehensive Technical Guide to the Synthesis of Quinoline-4-Carboxylic Acids

Foreword: The Enduring Relevance of a Classic Reaction in Modern Drug Discovery

First described in 1887 by Oscar Doebner, the Doebner reaction has remained a cornerstone of heterocyclic chemistry for over a century.[1] This robust and versatile three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid provides a direct and efficient route to quinoline-4-carboxylic acids. These scaffolds are not mere chemical curiosities; they represent a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][2]

This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of procedural steps. It aims to provide a deep, mechanistic understanding of the Doebner reaction, explore its nuances and variations, and offer practical, field-tested insights into its application. We will delve into the causality behind experimental choices, from solvent and catalyst selection to the strategic implementation of modern modifications like the Doebner hydrogen-transfer reaction, which has significantly broadened the substrate scope to include previously challenging electron-deficient anilines.[2] By grounding our discussion in both fundamental principles and contemporary applications, this guide seeks to empower you to effectively harness the power of the Doebner reaction in your own research and development endeavors.

The Mechanistic Heart of the Doebner Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and rational substrate selection. The Doebner reaction is a finely orchestrated sequence of condensation, addition, cyclization, and oxidation events. While the precise sequence can be influenced by reaction conditions, the generally accepted pathway for the classical Doebner reaction is as follows:

-

Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine, commonly known as a Schiff base.[1] This initial step is crucial as it activates the aldehyde for subsequent nucleophilic attack.

-

Michael-Type Addition: Concurrently, pyruvic acid can tautomerize to its enol form. This enol then acts as a nucleophile, undergoing a Michael-type addition to the electrophilic imine.[1]

-

Intramolecular Electrophilic Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization, where the electron-rich aromatic ring of the aniline attacks the carbonyl group of the pyruvic acid moiety. This step forges the new heterocyclic ring.

-

Dehydration and Aromatization: The cyclized intermediate readily dehydrates to form a dihydroquinoline derivative. The final and often rate-determining step is the oxidation of this dihydroquinoline to the aromatic quinoline-4-carboxylic acid. In the classical Doebner reaction, the oxidizing agent is often another molecule of the imine, which is concomitantly reduced.[1]

The Challenge of Electron-Deficient Anilines and the Rise of the Doebner Hydrogen-Transfer Reaction

A significant limitation of the classical Doebner reaction is its often-low yields when employing anilines bearing electron-withdrawing groups.[1] These substituents decrease the nucleophilicity of the aniline, hindering both the initial imine formation and the subsequent intramolecular cyclization. To address this, a highly effective modification known as the Doebner hydrogen-transfer reaction has been developed.[2]

This modified protocol introduces a crucial conceptual shift: it intentionally uses an excess of the imine to serve as a dedicated hydrogen acceptor (oxidant) for the final aromatization step. This circumvents the reliance on less efficient, self-oxidation pathways and has been shown to dramatically improve yields for electron-deficient substrates.[2] The use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF), is also a hallmark of this improved method, as it effectively promotes the key bond-forming steps.[2]

Substrate Scope and Yields: A Comparative Overview

The utility of a synthetic method is ultimately defined by its applicability to a wide range of substrates. The Doebner reaction, particularly the hydrogen-transfer variant, exhibits a broad substrate scope. Both electron-donating and electron-withdrawing substituents on the aniline and the aldehyde are generally well-tolerated.

| Aniline Derivative | Aldehyde | Product | Yield (%) | Reference |

| Aniline | Benzaldehyde | 2-Phenylquinoline-4-carboxylic acid | 85 | [3] |

| 4-Methoxyaniline | Benzaldehyde | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 92 | [2] |

| 4-Chloroaniline | Benzaldehyde | 6-Chloro-2-phenylquinoline-4-carboxylic acid | 88 | [2] |

| 4-(Trifluoromethoxy)aniline | Benzaldehyde | 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | 82 | [2] |

| Aniline | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | 85 | [2] |

| Aniline | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | 89 | [2] |

| Aniline | Pivalaldehyde | 2-tert-Butylquinoline-4-carboxylic acid | 75 | [2] |

Experimental Protocols: A Step-by-Step Guide

Adherence to a well-defined and validated protocol is critical for reproducibility and success. Below are detailed procedures for both the classical and the hydrogen-transfer Doebner reactions.

Classical Doebner Reaction: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Cinchophen)

This protocol is a representative example of the classical Doebner reaction, often performed in a protic solvent like ethanol.

Materials:

-

Aniline (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Pyruvic acid (1.0 eq)

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve aniline and benzaldehyde in absolute ethanol.

-

To this solution, add pyruvic acid. The reaction is exothermic, and the temperature may rise.[4]

-

Heat the reaction mixture to reflux and maintain for 3-4 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol or another suitable solvent.

Doebner Hydrogen-Transfer Reaction: Synthesis of 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid

This protocol is adapted from a high-yield procedure for an electron-deficient aniline.[2]

Materials:

-

4-(Trifluoromethoxy)aniline (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Pyruvic acid (0.56 eq)

-

Boron trifluoride-tetrahydrofuran complex (BF₃·THF) (0.28 eq)

-

Acetonitrile (MeCN)

Procedure:

-

To a solution of 4-(trifluoromethoxy)aniline and benzaldehyde in acetonitrile, add BF₃·THF.

-

Stir the reaction mixture at 65°C for 10 minutes.

-

Prepare a solution of pyruvic acid in acetonitrile.

-

Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65°C.

-

Continue to heat the reaction mixture at 65°C for an additional 21 hours.

-

After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Development: The Quinoline-4-Carboxylic Acid Scaffold as a Gateway to Bioactivity

The quinoline-4-carboxylic acid core is a highly sought-after scaffold in drug discovery due to its ability to interact with a wide array of biological targets. Its rigid, planar structure and the presence of the carboxylic acid group, which can participate in key hydrogen bonding and electrostatic interactions, make it an ideal starting point for the design of potent and selective inhibitors.

Key Therapeutic Areas:

-

Anticancer Agents: Numerous quinoline-4-carboxylic acid derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of STAT3 signaling and histone deacetylases (HDACs).[6] For example, YHO-1701 is a potent STAT3 inhibitor that can be synthesized via a Doebner-like reaction.[6]

-

Antibacterial Agents: The quinolone and fluoroquinolone classes of antibiotics, while not directly synthesized by the Doebner reaction, highlight the importance of the quinoline core in antibacterial drug design. Research continues to explore novel quinoline-4-carboxylic acid derivatives with activity against drug-resistant bacterial strains.[7]

-

Antimalarial Drugs: The quinoline scaffold is famously present in antimalarial drugs like chloroquine and mefloquine. The Doebner reaction provides a valuable tool for the synthesis of novel quinoline derivatives with potential antimalarial activity.

-

Anti-inflammatory Agents: Certain quinoline-4-carboxylic acids have shown promising anti-inflammatory properties.[8]

While there are no FDA-approved drugs that are direct, unmodified products of the Doebner reaction, the fundamental quinoline scaffold it produces is present in numerous approved therapeutics. For instance, Mitapivat , an allosteric activator of pyruvate kinase approved for the treatment of hemolytic anemia, contains a quinoline core.[9][10] The syntheses of such complex molecules often involve multiple steps, but the principles of quinoline ring formation, as exemplified by the Doebner reaction, are foundational.

Conclusion and Future Outlook

The Doebner reaction, in both its classical and modern incarnations, remains an indispensable tool in the synthetic organic chemist's arsenal. Its ability to rapidly construct the medicinally important quinoline-4-carboxylic acid scaffold from readily available starting materials ensures its continued relevance. The development of the hydrogen-transfer modification has significantly expanded its utility, making it a more reliable and higher-yielding process for a broader range of substrates. As our understanding of disease pathways deepens, the demand for novel, drug-like molecules will only increase. The Doebner reaction, with its inherent efficiency and versatility, is poised to play a continuing role in the discovery and development of the next generation of quinoline-based therapeutics.

References

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

- Orito, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

-

Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction. Retrieved from [Link]

-

YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). FDA-approved quinoline/quinolone-based drugs. Retrieved from [Link]

-

ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model.... Retrieved from [Link]

- Google Patents. (n.d.). US1690128A - Process for preparing cinchophen.

-

Taylor & Francis Online. (2021, May 10). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. US1690128A - Process for preparing cinchophen - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. pharmaexcipients.com [pharmaexcipients.com]

A Technical Guide to the Biological Activity of Quinoline Carboxylic Acids

Introduction: The Quinoline Carboxylic Acid Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, recognized for its presence in both natural products and synthetic pharmaceuticals.[1] The introduction of a carboxylic acid moiety to this scaffold dramatically influences its physicochemical properties and biological activity, giving rise to a class of compounds with a vast therapeutic landscape.[2] Historically, the journey of quinoline alkaloids began with the isolation of quinine from cinchona bark in 1820, which became a pivotal treatment for malaria.[3] This early discovery paved the way for extensive research, leading to the synthesis of numerous derivatives.

Quinoline carboxylic acids have demonstrated a broad spectrum of pharmacological effects, including potent antimicrobial, anticancer, anti-inflammatory, antimalarial, and antiviral activities.[4][5] This guide provides an in-depth exploration of the primary biological activities of these compounds, focusing on their mechanisms of action, structure-activity relationships, and the field-proven experimental protocols used to validate their therapeutic potential.

Section 1: Antimicrobial Activity - The Quinolone Legacy

The most prominent and commercially successful application of quinoline carboxylic acids is in the field of antibacterials, widely known as quinolones. These synthetic agents are bactericidal, interfering with DNA replication by preventing the unwinding and duplication of bacterial DNA.[6]

Mechanism of Action: Targeting Bacterial Topoisomerases

Quinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for modulating DNA topology, which is necessary for replication, transcription, and repair.[8]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for initiating replication and relieving torsional stress.[8] Quinolones bind to the complex formed between DNA gyrase and DNA, stabilizing it after the enzyme has cleaved the DNA strands.[9][10] This prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks and subsequent cell death.[6][11]

-

Topoisomerase IV: Primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes, topoisomerase IV is the main target for many quinolones in Gram-positive bacteria.[9] Inhibition of this enzyme prevents the segregation of chromosomes into daughter cells, halting cell division.[8]

The dual-targeting mechanism contributes to the potent and broad-spectrum activity of many fluoroquinolones. The selective toxicity of these agents stems from the fact that DNA gyrase is unique to bacteria, and while eukaryotes have a similar topoisomerase II, it has a much lower affinity for quinolones.[8]

Caption: Mechanism of quinolone inhibition of bacterial DNA replication.

Structure-Activity Relationships (SAR)

The biological activity of quinolones is highly dependent on the substituents at various positions of the core structure.[12]

-

Positions 3 and 4: The carboxylic acid at position 3 and the ketone at position 4 are essential for activity, as they are believed to be the primary sites for binding to the DNA gyrase-DNA complex.[13]

-

Position 6: The introduction of a fluorine atom at this position dramatically increases cell penetration and gyrase inhibition, defining the highly successful "fluoroquinolone" class.[12][14]

-

Position 7: Substitutions with heterocyclic rings, such as a piperazinyl or pyrrolidinyl group, enhance the spectrum of activity, particularly against Gram-negative organisms.[14] However, the piperazinyl group can also increase binding to GABA receptors in the central nervous system, which may lead to side effects.[14]

-

Position 1: An alkyl substitution, such as an ethyl or cyclopropyl group, is essential for potent antibacterial activity.[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It determines the lowest concentration of a drug that visibly inhibits the growth of a microorganism. The broth microdilution method is a commonly used, high-throughput format.[15][16]

Causality: This protocol relies on creating a twofold dilution series of the test compound. This allows for a precise determination of the concentration at which bacterial growth is halted. The use of a standardized bacterial inoculum (McFarland standard) ensures reproducibility by starting the experiment with a consistent number of viable bacteria.[17]

Protocol Validation:

-

Positive Control: A well with bacteria and growth medium but no test compound. This must show turbidity, confirming the bacteria are viable and the medium supports growth.

-

Negative Control: A well with growth medium only. This must remain clear, confirming the sterility of the medium.

-

Reference Standard: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel to validate the assay's performance against a compound with a known MIC range.

Materials:

-

Test quinoline carboxylic acid compound, stock solution in DMSO.

-

Reference antibiotic (e.g., Ciprofloxacin).

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).[17]

-

Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or plate reader.

-

0.5 McFarland turbidity standard.

Step-by-Step Procedure:

-

Bacterial Inoculum Preparation: From an overnight culture, suspend bacterial colonies in MHB to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

-

Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

-

Serial Dilution: Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this twofold serial dilution down to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL, and the final bacterial concentration is ~7.5 x 10⁵ CFU/mL. Well 12 receives 50 µL of sterile MHB instead of inoculum.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be confirmed by measuring the optical density (OD) at 600 nm.

Section 2: Anticancer Activity

Beyond their antimicrobial effects, quinoline carboxylic acids have emerged as a promising scaffold for the development of novel anticancer agents.[4][5] Their derivatives have been shown to induce apoptosis, disrupt cell migration, inhibit angiogenesis, and cause cell cycle arrest in various cancer cell lines.[5]

Mechanisms of Action in Oncology

The anticancer mechanisms of quinoline carboxylic acids are diverse and often depend on the specific derivative.

-

Topoisomerase Inhibition: Similar to their antibacterial action, some quinoline derivatives can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells. Camptothecin, a famous quinoline alkaloid, is a classic example of a human topoisomerase I inhibitor.[3][5]

-

Kinase Inhibition: Many signaling pathways that are hyperactive in cancer are driven by kinases. Quinoline derivatives have been developed as inhibitors of tyrosine kinases and other crucial enzymes like dihydroorotate dehydrogenase (hDHODH), which are involved in cancer cell proliferation.[5]

-

SIRT3 Inhibition: Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3, a mitochondrial sirtuin. Inhibition of SIRT3 in certain leukemia cell lines leads to G0/G1 phase cell cycle arrest and cell differentiation.[18]

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer compounds is typically expressed as the IC₅₀ value, which is the concentration of a drug that inhibits a given biological process (e.g., cell proliferation) by 50%.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |

| Kynurenic acid | Mammary (MCF7) | Significant Inhibition | Not specified | [19] |

| Quinoline-2-carboxylic acid | Mammary (MCF7), Cervical (HeLa) | Significant Inhibition | Not specified | [19] |

| Quinoline-4-carboxylic acid | Mammary (MCF7) | Significant Inhibition | Not specified | [19] |

| 2-Styrylquinoline-3-carboxylic acid | Mammary (MCF7), Myelogenous Leukemia (K562) | Micromolar Inhibition | Not specified | [20] |

| P6 (2-phenyl-quinoline-4-CA deriv.) | MLLr Leukemia | 7.2 (SIRT3 Inhibition) | SIRT3 Inhibitor | [18] |

Note: "Significant Inhibition" indicates that the source reported strong activity but did not provide a specific IC₅₀ value.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[21] It measures the metabolic activity of cells, as viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21]

Causality: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a reduction in proliferation.

Protocol Validation:

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This ensures that the solvent itself is not causing cytotoxicity.

-

Untreated Control: Cells in media alone, representing 100% viability.

-

Blank Control: Wells with media but no cells, used for background subtraction.

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Sterile 96-well plates.

Step-by-Step Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[22]

Section 3: Anti-inflammatory Activity

Several quinoline carboxylic acid derivatives have been shown to possess significant anti-inflammatory properties.[23] This activity is often evaluated in cellular and animal models of inflammation.[19][24] The mechanisms underlying these effects often involve the modulation of key inflammatory signaling pathways.[24]

Mechanism of Action: NF-κB Pathway Inhibition

A primary mechanism for the anti-inflammatory effects of some quinoline derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[24] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting this pathway, these compounds can effectively dampen the inflammatory cascade. Some substituted quinoline carboxylic acids have been shown to suppress inflammation and joint destruction in animal models of arthritis, potentially by down-regulating T-cell function.[25]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for evaluating the activity of acute anti-inflammatory agents.[24]

Causality: The subcutaneous injection of carrageenan into a rat's paw induces a localized, acute inflammatory response characterized by fluid accumulation (edema). An effective anti-inflammatory drug will reduce the volume of this swelling when administered prior to the carrageenan challenge. The degree of edema reduction is a direct measure of the compound's anti-inflammatory potency.

Protocol Validation:

-

Vehicle Control: A group of animals that receives only the vehicle (the solvent for the test compound) to establish the baseline inflammatory response.

-

Positive Control: A group of animals treated with a standard, clinically used anti-inflammatory drug (e.g., Indomethacin) to validate the model's responsiveness.

Materials:

-

Male Wistar rats (150-200 g).

-

Test quinoline carboxylic acid compound.

-

Reference drug (e.g., Indomethacin).

-

1% (w/v) Carrageenan solution in sterile saline.

-

Plethysmometer (for measuring paw volume).

Step-by-Step Procedure:

-

Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compound, reference drug, or vehicle to the respective groups, typically via oral gavage, 1 hour before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all rats.

-

Edema Measurement: Measure the paw volume of each rat at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema (swelling) at each time point for each animal. Then, calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

-

Edema Volume = (Paw volume at time t) - (Initial paw volume)

-

% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Conclusion and Future Directions

Quinoline carboxylic acids represent a privileged scaffold in drug discovery, with a rich history and a promising future. The foundational success of fluoroquinolone antibiotics has paved the way for exploring this chemical class against other therapeutic targets. The demonstrated efficacy in anticancer and anti-inflammatory models highlights the versatility of the quinoline core. Future research will likely focus on synthesizing novel derivatives with enhanced selectivity and reduced off-target effects, tackling challenges like antimicrobial resistance and improving the therapeutic index for oncology applications. The robust experimental protocols detailed herein provide the essential framework for researchers and drug development professionals to continue unlocking the full potential of these remarkable compounds.

References

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. [Link]

-

(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). [Link]

-

Mechanism of Quinolone Action and Resistance. (n.d.). PMC - NIH. [Link]

-

Classification and structure-activity relationships of fluoroquinolones. (n.d.). PubMed. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC - NIH. [Link]

-

Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PMC - PubMed Central. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Structure-activity relationships of the fluoroquinolones. (n.d.). ASM Journals. [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI. [Link]

-

Quinolone antibiotic. (n.d.). Wikipedia. [Link]

-

Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (n.d.). MDPI. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]

-

Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... (n.d.). PubMed. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

-

Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (2025). ResearchGate. [Link]

-

Review on recent development of quinoline for anticancer activities. (n.d.). [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Anti... (2021). Ingenta Connect. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate. [Link]

-

SAR of Quinolones. (2020). YouTube. [Link]

-

Mechanisms of quinolone action and resistance: where do we stand? (n.d.). Microbiology Society. [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

-

Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]

-

Mechanism of action of and resistance to quinolones. (n.d.). PMC - NIH. [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed. [Link]

-

Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (n.d.). Oxford Academic. [Link]

-

(PDF) Cytotoxicity Assay Protocol v1. (n.d.). ResearchGate. [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. woah.org [woah.org]

- 16. apec.org [apec.org]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Anti...: Ingenta Connect [ingentaconnect.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. ajchem-a.com [ajchem-a.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Structural Elucidation of a Key Synthetic Building Block

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Ethyl-2-methylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

8-Ethyl-2-methylquinoline-4-carboxylic acid is a substituted quinoline derivative with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol .[1] Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many pharmaceuticals and biologically active molecules. The specific substitution pattern on the quinoline ring system, in this case, an ethyl group at position 8, a methyl group at position 2, and a carboxylic acid at position 4, significantly influences the molecule's physicochemical properties, such as solubility, electronic distribution, and potential for biological interactions.[1]

As a Senior Application Scientist, my experience has shown that rigorous structural confirmation is the bedrock of any successful research and development program, particularly in drug discovery where absolute certainty of a molecule's identity is non-negotiable. This guide provides a comprehensive, multi-technique approach to the spectroscopic characterization of 8-Ethyl-2-methylquinoline-4-carboxylic acid. We will not only present predicted data based on foundational principles and analogous structures but also delve into the causality behind the expected spectral features. This document is designed to be a self-validating system, equipping researchers with the necessary framework to acquire, interpret, and confirm the structure of this and similar quinoline derivatives with a high degree of confidence.

Molecular Structure and Spectroscopic Overview

A thorough analysis begins with a clear understanding of the molecular structure. The key to interpreting the spectra lies in recognizing the distinct chemical environments of the protons and carbons within the molecule.

Caption: Molecular structure of 8-Ethyl-2-methylquinoline-4-carboxylic acid with atom numbering.

The following sections will detail the expected spectroscopic signatures arising from this structure.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), splitting pattern (multiplicity), and integral value of each signal provide a detailed map of the proton environments.

Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification & Notes |

| COOH | 12.0 - 14.0 | Broad Singlet (br s) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |

| H5 | 8.0 - 8.2 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing nitrogen and is expected to be downfield. It will be coupled to H6. |

| H6 | 7.6 - 7.8 | Triplet (t) | 1H | Coupled to both H5 and H7, resulting in a triplet. |

| H7 | 7.8 - 8.0 | Doublet (d) | 1H | Coupled to H6. Its chemical shift is influenced by the ortho ethyl group. |

| H3 | 7.3 - 7.5 | Singlet (s) | 1H | This proton is on the pyridine ring. With adjacent substituents at C2 and C4, it is expected to be a singlet. |

| C8-CH₂ | 3.0 - 3.3 | Quartet (q) | 2H | The methylene protons of the ethyl group are deshielded by the aromatic ring. They are split by the adjacent methyl group protons. |

| C2-CH₃ | 2.6 - 2.8 | Singlet (s) | 3H | The methyl group at C2 is attached to the aromatic ring, leading to a downfield shift compared to a typical aliphatic methyl. |

| C8-CH₂-CH₃ | 1.3 - 1.5 | Triplet (t) | 3H | The terminal methyl protons of the ethyl group are split by the adjacent methylene protons. |

Note: Predicted chemical shifts are based on analogous structures and general principles. Actual values may vary depending on the solvent and experimental conditions. For example, in a related compound, 2-toluquinoline-4-carboxylic acid, aromatic protons appear around 7.6-8.1 ppm and the methyl protons at 2.587 ppm.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically -2 to 16 ppm.

-